molecular formula C14H15BrN2O B1383067 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole CAS No. 1422344-46-4

2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole

Cat. No.: B1383067
CAS No.: 1422344-46-4
M. Wt: 307.19 g/mol
InChI Key: VHULEDHHYJBFPF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media .


Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole and its derivatives are involved in various synthetic pathways. For instance, they are used in the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles via intramolecular nitrilimine cycloaddition, highlighting their versatility in creating diverse molecular structures (Winters, Teleha, & Sui, 2014). Additionally, these compounds are key in the O-glycosylation of pyrazole derivatives, which is an important step in the synthesis of complex molecules such as Remogliflozin etabonate (Kobayashi et al., 2016).

Structural Analysis

Structural analysis of these compounds, such as X-ray crystallography, provides insight into their molecular configuration. A study conducted on a similar compound, 2-Benzyl-3-[3-(4-bromo-phenyl)-1-phenyl-1H-pyrazol-4yl]-4,6-dioxo-5-phenyl-octahydro-pyrrolo[3,4-C]pyrrole-1-carboxylic acid ethyl ester, revealed detailed information about its crystalline structure, which is crucial for understanding its chemical behavior and potential applications (Ganapathy, Pramesh, Perumal, & Sanmargam, 2015).

Catalysis and Chemical Reactions

These compounds also play a significant role in catalysis. The Suzuki-Miyaura cross-coupling methodology, for example, involves the use of these pyrazole derivatives to prepare various substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton, demonstrating their importance in facilitating complex chemical reactions (Kemmitt et al., 2014).

Antimicrobial Activity

Research into the antimicrobial activity of similar pyrazole derivatives has been conducted. A study synthesized a series of benzothiazole containing tetrahydropyrano[2,3-c]pyrazole-5-carbonitriles and tested their antibacterial activity, showing the potential of these compounds in medical applications (Mahdi, 2015).

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The field of pyrazole synthesis and application is still evolving, with researchers exploring green methodologies for synthesizing structurally diverse and biologically relevant pyrazole derivatives . The aim is to develop eco-friendly and resource-efficient synthetic methodologies .

Properties

IUPAC Name

2-benzyl-7-(bromomethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-8-13-14-12(6-7-18-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULEDHHYJBFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=NN(C=C21)CC3=CC=CC=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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